![molecular formula C10H10FN3S B1300797 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole CAS No. 306744-28-5](/img/structure/B1300797.png)

3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

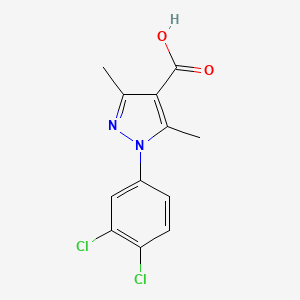

The compound "3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole" is a derivative of the 1,2,4-triazole ring, which is a known core structure for potential drugs due to its broad biological and pharmacological activities. This particular compound is a triazole-based COX-2 inhibitor, which means it selectively inhibits the cyclooxygenase-2 enzyme involved in inflammation and pain .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of starting compounds that are functionalized to create the desired triazole product. For instance, a study used 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting compound to synthesize various derivatives, which were then characterized by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral studies . Although the exact synthesis of "3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole" is not detailed in the provided papers, similar synthetic routes and characterization methods are likely employed.

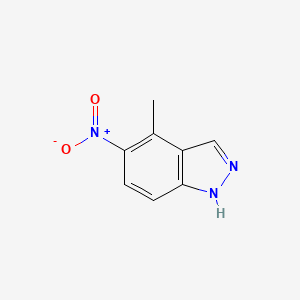

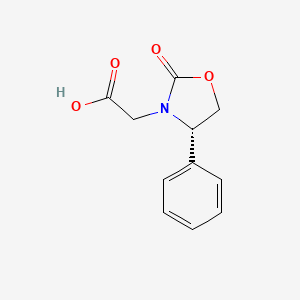

Molecular Structure Analysis

The molecular structure of triazole derivatives can be determined using X-ray diffraction techniques. For example, the crystal structure of a related compound was analyzed, revealing the planarity of the triazole ring and its dihedral angles with adjacent benzene rings . The molecular structure is further supported by various non-covalent interactions such as hydrogen bonds and pi-pi stacking interactions .

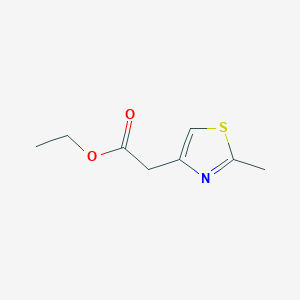

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including cyclization, aminomethylation, and the formation of Schiff bases, to yield a diverse range of compounds with potential biological activities . The reactivity of the triazole ring allows for the introduction of different substituents, which can significantly alter the compound's biological properties and toxicity .

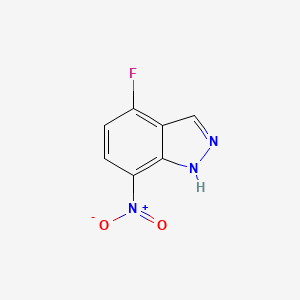

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine can affect these properties and the overall reactivity of the compound. The crystal structure of a related compound, determined at 150 K, showed that the crystal packing is stabilized by weak hydrogen and chalcogen bonds, as well as unorthodox non-covalent interactions . These interactions are crucial for the supramolecular self-assembly in the crystalline state and can impact the solubility and melting point of the compound.

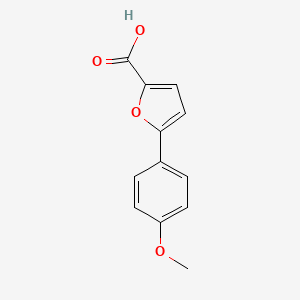

Scientific Research Applications

Application 1: Antifungal Activity

- Scientific Field : Biochemistry / Pharmacology

- Summary of Application : 1,2,4-triazole derivatives have been synthesized and evaluated for their in vivo fungicidal activities against various fungi such as Corynespora cassiicola, Pseudomonas syringae pv. Lachrymans, and Pseudoperonospora cubensis .

- Methods of Application : The compounds were synthesized by multi-step reactions under microwave assisted conditions. The structures were characterized by 1H-NMR, 13C-NMR, MS and elemental analyses .

- Results or Outcomes : Some of the synthesized 1,2,4-triazole derivatives displayed good fungicidal activities .

Application 2: Herbicidal Activity

- Scientific Field : Agriculture / Biochemistry

- Summary of Application : Novel fluorinated 1,2,4-triazole derivatives have been synthesized and studied for their biological activity, showing good herbicidal activity .

- Methods of Application : The compounds were synthesized using microwave irradiation. The molecular structures of the compounds were determined by use of 1H NMR and FTIR spectroscopy and MS and HRMS .

- Results or Outcomes : Most of the synthesized compounds had good herbicidal activity .

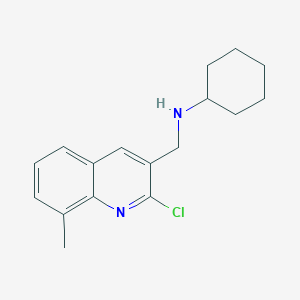

Application 3: Synthesis of Novel Compounds

- Scientific Field : Organic Chemistry

- Summary of Application : 1,2,4-triazole derivatives are used in the synthesis of novel compounds. For example, 3-(4-CHLOROPHENYL)-2-((4-FLUOROBENZYL)THIO)-4(3H)-QUINAZOLINONE is a compound that has been synthesized using a 1,2,4-triazole derivative .

- Methods of Application : The compound was synthesized using standard organic synthesis techniques. The structure was characterized using 1H-NMR, 13C-NMR, MS and elemental analyses .

- Results or Outcomes : The successful synthesis of the compound was confirmed through various analytical techniques .

Application 4: Anticancer Activity

- Scientific Field : Pharmacology

- Summary of Application : Some 1,2,4-triazole derivatives have been synthesized and studied for their potential anticancer activity .

- Methods of Application : The compounds were synthesized using standard organic synthesis techniques. The anticancer activity was evaluated using computational docking techniques .

- Results or Outcomes : The results of these studies are not specified in the available information .

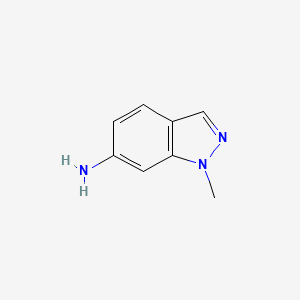

Application 5: Antimicrobial Activity

- Scientific Field : Pharmacology

- Summary of Application : Some 1,2,4-triazole derivatives have shown excellent activity against various Gram-positive and Gram-negative pathogens .

- Methods of Application : The compounds were synthesized using standard organic synthesis techniques. The antimicrobial activity was evaluated using standard microbiological techniques .

- Results or Outcomes : The compounds demonstrated excellent activity against all tested pathogens with MIC values ranging from 4 to 16 µg/mL .

Application 6: Synthesis of Novel Compounds

- Scientific Field : Organic Chemistry

- Summary of Application : 1,2,4-triazole derivatives are used in the synthesis of novel compounds. For example, some novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole moieties were synthesized .

- Methods of Application : The compounds were synthesized by multi-step reactions under microwave assisted conditions. The structures were characterized by 1H-NMR, 13C-NMR, MS and elemental analyses .

- Results or Outcomes : The successful synthesis of the compounds was confirmed through various analytical techniques .

properties

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3S/c1-14-7-12-13-10(14)15-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMGGEAHIPXWND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358154 |

Source

|

| Record name | 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole | |

CAS RN |

306744-28-5 |

Source

|

| Record name | 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)